1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone is an organic compound that features a pyridine ring substituted with a fluorophenoxy group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone typically involves the reaction of 3-fluorophenol with 3-chloropyridine under basic conditions to form the 3-fluorophenoxy-3-pyridine intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(6-(3-Carboxyphenoxy)-3-pyridinyl)ethanone.
Reduction: 1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the binding affinity to these targets, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
1-(6-(4-Fluorophenoxy)-3-pyridinyl)ethanone: Similar structure but with a different position of the fluorine atom on the phenoxy group.
1-(6-(3-Chlorophenoxy)-3-pyridinyl)ethanone: Chlorine atom instead of fluorine, which can affect the compound’s reactivity and biological activity.
1-(6-(3-Methoxyphenoxy)-3-pyridinyl)ethanone: Methoxy group instead of fluorine, leading to different electronic properties.
Uniqueness: 1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
1-[6-(3-fluorophenoxy)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-9(16)10-5-6-13(15-8-10)17-12-4-2-3-11(14)7-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCROGESZMGKODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.